molecular formula C8H5BrClN3 B13654511 8-Bromo-4-chloro-2-methylpyrido[4,3-d]pyrimidine

8-Bromo-4-chloro-2-methylpyrido[4,3-d]pyrimidine

Cat. No.: B13654511
M. Wt: 258.50 g/mol
InChI Key: WBNRNRSQWVKZIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-4-chloro-2-methylpyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyridopyrimidine core. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4-chloro-2-methylpyrido[4,3-d]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the bromination and chlorination of a pyridopyrimidine precursor. The reaction conditions often include the use of bromine and chlorine sources in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-4-chloro-2-methylpyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxidized or reduced forms of the compound .

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a bioactive molecule with various biological activities.

    Medicine: Research has indicated its potential as a therapeutic agent for certain diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloro-2-methylpyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-4-chloro-2-methylpyrido[4,3-d]pyrimidine is unique due to the specific combination of bromine, chlorine, and methyl groups attached to the pyridopyrimidine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H5BrClN3

Molecular Weight

258.50 g/mol

IUPAC Name

8-bromo-4-chloro-2-methylpyrido[4,3-d]pyrimidine

InChI

InChI=1S/C8H5BrClN3/c1-4-12-7-5(8(10)13-4)2-11-3-6(7)9/h2-3H,1H3

InChI Key

WBNRNRSQWVKZIB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NC=C2C(=N1)Cl)Br

Origin of Product

United States

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